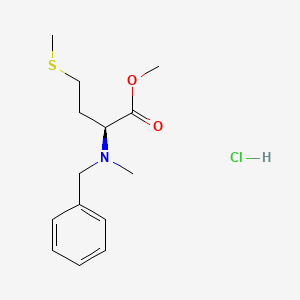
(R)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-α-Methyl-2-nitrophenylalanine is a chiral amino acid derivative with a high enantiomeric excess (>98% ee) and purity (>98%)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-α-Methyl-2-nitrophenylalanine typically involves the use of chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. One common method is the asymmetric hydrogenation of a suitable precursor, such as a nitroalkene, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-α-Methyl-2-nitrophenylalanine may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
®-α-Methyl-2-nitrophenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-α-Methyl-2-nitrophenylalanine is used as a chiral building block for the synthesis of more complex molecules. Its high enantiomeric purity makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and protein folding. Its unique structure allows researchers to investigate the effects of chirality on biological activity and protein function.
Medicine
In medicine, ®-α-Methyl-2-nitrophenylalanine has potential applications in drug development. Its chiral nature can be exploited to design drugs with specific enantiomeric forms, which may have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
In industry, this compound can be used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its high purity and enantiomeric excess make it suitable for large-scale synthesis of enantiomerically pure products.
Wirkmechanismus
The mechanism of action of ®-α-Methyl-2-nitrophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, potentially leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-α-Methyl-2-nitrophenylalanine: The enantiomer of ®-α-Methyl-2-nitrophenylalanine, with similar chemical properties but different biological activity.
2-Nitrophenylalanine: A non-chiral analog with similar chemical properties but lacking the chiral center.
α-Methylphenylalanine: A similar compound without the nitro group, used in different applications.
Uniqueness
®-α-Methyl-2-nitrophenylalanine is unique due to its high enantiomeric purity and specific chiral properties. This makes it particularly valuable for applications requiring precise stereochemical control, such as asymmetric synthesis and chiral drug development.
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTIYKMYANVKMU-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













